molecular formula C18H26ClFN2O B2828429 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 1189981-34-7

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Número de catálogo B2828429
Número CAS: 1189981-34-7
Peso molecular: 340.87
Clave InChI: FYZHWJDXUWLGPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H26ClFN2O and its molecular weight is 340.87. The purity is usually 95%.
BenchChem offers high-quality 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Profiling and Pharmacokinetics

Metabolic profiling and pharmacokinetics studies have provided insights into the metabolism of drugs related to 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, reveal the drug's metabolic pathways, including glucuronidation, pyridine N-oxidation, and hydroxylation, through analysis of human urine. These pathways highlight the drug's elimination process and the formation of significant metabolites, enhancing our understanding of its pharmacokinetics and potential interactions (Balani et al., 1995).

Therapeutic Efficacy and Safety

Research on the therapeutic efficacy and safety of drugs closely related to 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has been conducted. For example, phase I studies of irinotecan and S-1 combination therapy in patients with metastatic gastric cancer assess the maximum tolerated dose, recommending further phase II studies. This research provides a foundation for understanding the clinical applications and safety profiles of complex drug regimens involving similar compounds (Yamada et al., 2003).

Mechanisms of Action and Drug Interactions

Understanding the mechanisms of action and drug interactions is crucial for compounds like 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride. Studies investigating the pharmacokinetics and dynamics of oral fluoropyrimidine S-1, which is an oral fluoropyrimidine derivative combining tegafur with modulators to enhance the therapeutic index of 5-FU administered orally, shed light on the pharmacological behavior of related compounds. These studies provide crucial data on drug exposure, toxicity profiles, and efficacy, which are instrumental in guiding clinical use and developing new therapeutic strategies (Chu et al., 2004).

Impact on Patient Management and Therapy

Research into compounds akin to 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride significantly impacts patient management and therapy optimization. For example, the pharmacokinetic and pharmacodynamic comparison of S-1 between Caucasian and East Asian patients illuminates ethnic differences in drug metabolism and response, emphasizing the need for individualized therapy based on genetic and phenotypic factors. This research aids in tailoring treatments to achieve maximum efficacy with minimal side effects, enhancing patient care in oncology and beyond (Chuah et al., 2011).

Propiedades

IUPAC Name

1-(5-fluoro-2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O.ClH/c1-13-14(2)21(18-7-6-15(19)10-17(13)18)12-16(22)11-20-8-4-3-5-9-20;/h6-7,10,16,22H,3-5,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHWJDXUWLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCC3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.